(6-Hydroxy-4-methoxypyridin-2-YL)acetic acid
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Overview
Description
(6-Hydroxy-4-methoxypyridin-2-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyl group at the 6th position, a methoxy group at the 4th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxy-4-methoxypyridin-2-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-6-hydroxy-4-methoxypyridine.
Nucleophilic Substitution: The chloro group is substituted with an acetic acid moiety using a nucleophilic substitution reaction.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: (6-Hydroxy-4-methoxypyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or strong acids/bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones or aldehydes, while reduction may produce pyridine alcohols.
Scientific Research Applications
(6-Hydroxy-4-methoxypyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (6-Hydroxy-4-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: This compound has a similar pyridine structure but with different substituents, leading to distinct chemical and biological properties.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activity.
Uniqueness: (6-Hydroxy-4-methoxypyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to other pyridine derivatives.
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(4-methoxy-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-6-2-5(3-8(11)12)9-7(10)4-6/h2,4H,3H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
ORAASYMFGIIIDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)NC(=C1)CC(=O)O |
Origin of Product |
United States |
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